![molecular formula C12H12N4O2 B14088222 7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline is a heterocyclic compound that features a pyrazolo[3,4-c]cinnoline core structure. This compound is characterized by the presence of two methoxy groups at the 7th and 8th positions, and a methyl group at the 1st position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . The reaction conditions must be carefully controlled to ensure the formation of the desired pyrazolo[3,4-c]cinnoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.
科学的研究の応用
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antineoplastic and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
作用機序
The mechanism of action of 7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline involves its interaction with specific molecular targets. In the context of its antineoplastic activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival . This leads to the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair is a key aspect of its mechanism.
類似化合物との比較
Similar Compounds
- 5-ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
- 3-benzyl-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline
Uniqueness
7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in targeted research and development efforts.
特性
分子式 |
C12H12N4O2 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]cinnoline |
InChI |
InChI=1S/C12H12N4O2/c1-6-11-7-4-9(17-2)10(18-3)5-8(7)14-16-12(11)15-13-6/h4-5H,1-3H3,(H,13,15,16) |
InChIキー |
NOAZBIGPIKIKDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC(=C(C=C3N=NC2=NN1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


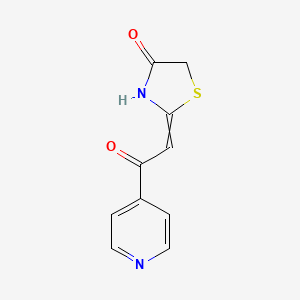
![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
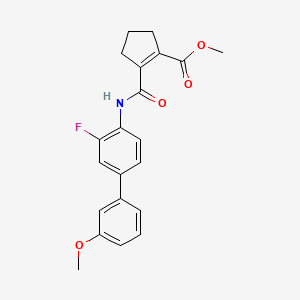
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
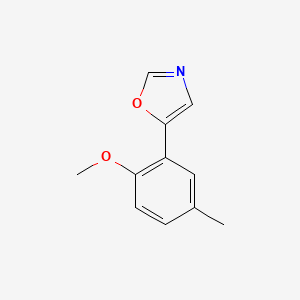
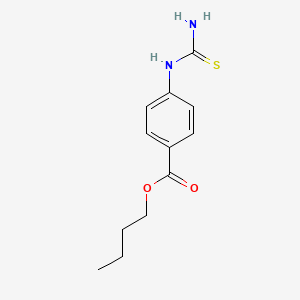

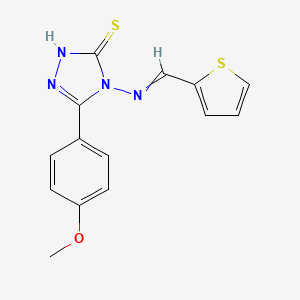
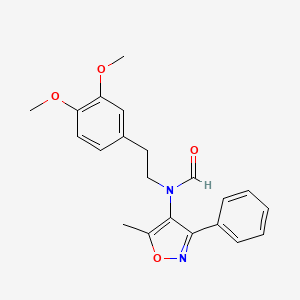
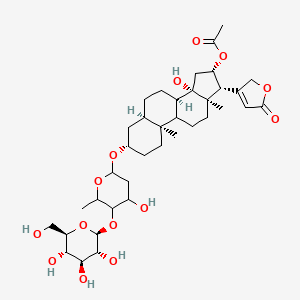

![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14088228.png)
